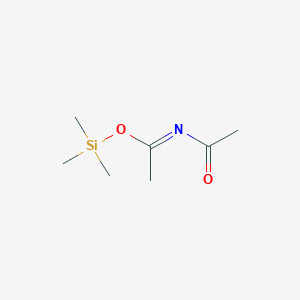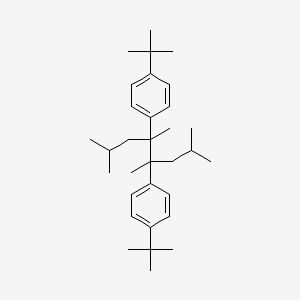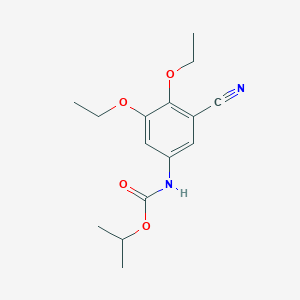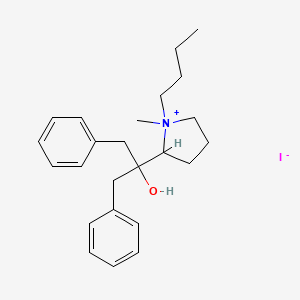
(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-piperidin-1-ylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-piperidin-1-ylpropan-1-amine is a complex organic compound that combines the properties of both an unsaturated dicarboxylic acid and a tertiary amine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-piperidin-1-ylpropan-1-amine typically involves a multi-step process. One common route starts with the preparation of the piperidine derivative, followed by the introduction of the phenyl group and the dimethylamine moiety. The final step involves the formation of the (E)-but-2-enedioic acid moiety through a series of condensation and oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-piperidin-1-ylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-piperidin-1-ylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-piperidin-1-ylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
相似化合物的比较
Similar Compounds
2-phenylethanol: An aromatic alcohol with similar structural features.
p-hydroxyphenylethanol: A hydroxylated derivative with additional functional groups.
4-hydroxybenzaldehyde: An aromatic aldehyde with similar electronic properties.
Uniqueness
(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-piperidin-1-ylpropan-1-amine is unique due to its combination of an unsaturated dicarboxylic acid and a tertiary amine, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
81402-46-2 |
|---|---|
分子式 |
C24H34N2O8 |
分子量 |
478.5 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-piperidin-1-ylpropan-1-amine |
InChI |
InChI=1S/C16H26N2.2C4H4O4/c1-17(2)14-11-16(15-9-5-3-6-10-15)18-12-7-4-8-13-18;2*5-3(6)1-2-4(7)8/h3,5-6,9-10,16H,4,7-8,11-14H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI 键 |
KMKJJUADNUKWBN-LVEZLNDCSA-N |
手性 SMILES |
CN(CCC(N1CCCCC1)C2=CC=CC=C2)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CN(C)CCC(C1=CC=CC=C1)N2CCCCC2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(2-Methoxy-2-phenylethyl)tellanyl]benzene](/img/structure/B14428170.png)
![1-Chloro-3-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14428176.png)
![2-[(2-Bromo-4-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14428179.png)


![Bis[(4-methoxyphenyl)ethynyl]mercury](/img/structure/B14428197.png)
![Ethanone, 1-[4-(phenylseleno)phenyl]-](/img/structure/B14428200.png)


![Silane, (1,1-dimethylethyl)dimethyl[[3-(tributylstannyl)-2-propynyl]oxy]-](/img/structure/B14428217.png)
